molecular formula C10H10F3NO B13027547 trans-2-(3-(Trifluoromethoxy)phenyl)cyclopropan-1-amine

trans-2-(3-(Trifluoromethoxy)phenyl)cyclopropan-1-amine

Cat. No.: B13027547
M. Wt: 217.19 g/mol
InChI Key: RHBOQYYBPJRJGL-DTWKUNHWSA-N
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Description

trans-2-(3-(Trifluoromethoxy)phenyl)cyclopropan-1-amine: is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a cyclopropane ring bearing an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3-(Trifluoromethoxy)phenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor, such as a styrene derivative, followed by the introduction of the trifluoromethoxy group. One common method involves the use of diazo compounds and transition metal catalysts to achieve the cyclopropanation reaction. The trifluoromethoxy group can be introduced using trifluoromethoxylation reagents under specific reaction conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, the development of novel trifluoromethoxylation reagents has facilitated the large-scale synthesis of trifluoromethoxy-containing compounds .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: Substitution reactions, particularly nucleophilic substitution, can replace the trifluoromethoxy group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or sodium methoxide (NaOCH₃).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, trans-2-(3-(Trifluoromethoxy)phenyl)cyclopropan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts .

Biology: The compound’s potential biological activity is of interest in the study of enzyme inhibitors and receptor modulators. It may serve as a lead compound in drug discovery and development .

Medicine: In medicine, the compound’s trifluoromethoxy group is known to enhance the metabolic stability and bioavailability of pharmaceutical agents. This makes it a promising candidate for the development of new drugs .

Industry: Industrially, the compound can be used in the production of agrochemicals, polymers, and specialty chemicals. Its unique properties contribute to the development of high-performance materials .

Mechanism of Action

The mechanism of action of trans-2-(3-(Trifluoromethoxy)phenyl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets. The cyclopropane ring provides rigidity to the molecule, which can influence its interaction with biological macromolecules .

Comparison with Similar Compounds

  • trans-2-(2-(Trifluoromethyl)phenyl)cyclopropanamine
  • trans-2-(3-(Trifluoromethyl)phenyl)cyclopropanamine
  • trans-2-(3-(Trifluoromethoxy)phenyl)cyclopropane-1-carboxylic acid

Uniqueness: The presence of the trifluoromethoxy group in trans-2-(3-(Trifluoromethoxy)phenyl)cyclopropan-1-amine distinguishes it from other similar compounds. This group imparts unique electronic and steric properties, enhancing the compound’s stability and reactivity. Additionally, the cyclopropane ring provides a distinct three-dimensional structure that can influence its interaction with biological targets .

Biological Activity

Trans-2-(3-(Trifluoromethoxy)phenyl)cyclopropan-1-amine is a cyclopropane derivative notable for its potential biological activity, particularly as a ligand for sigma receptors. This compound's unique trifluoromethoxy substitution enhances its pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C10H10F3NO, with a molecular weight of approximately 237.65 g/mol. The structural features include:

  • Cyclopropane ring: Provides rigidity and influences conformational properties.
  • Trifluoromethoxy group: Enhances lipophilicity and metabolic stability, potentially improving binding affinity to biological targets.

Sigma Receptor Interaction

Research indicates that this compound acts as a sigma receptor ligand. Sigma receptors are implicated in various neurological processes, including mood regulation and pain perception. Compounds that target these receptors may have therapeutic applications for conditions such as depression and anxiety disorders.

Binding Affinity Studies
Studies have demonstrated that fluorinated cyclopropanamines exhibit significant binding affinity to sigma receptors. For instance, the binding studies reveal that structural modifications on the phenyl ring can significantly influence the pharmacological profile of the compound.

CompoundBinding Affinity (Ki, nM)Receptor Type
This compoundTBDSigma
Related CyclopropanaminesVariesSigma

The mechanism by which this compound exerts its biological effects primarily involves its interaction with sigma receptors. The trifluoromethoxy group likely enhances its interaction with these receptors through increased hydrophobic interactions, while the cyclopropane structure contributes to conformational stability.

Case Study 1: Antidepressant Activity

A study investigating the antidepressant potential of sigma receptor ligands included this compound as one of the candidates. The results indicated that compounds with high affinity for sigma receptors exhibited significant antidepressant-like effects in animal models, suggesting a potential pathway for therapeutic development.

Case Study 2: Structure-Activity Relationship (SAR)

Research focused on the structure-activity relationship of various analogs revealed that modifications to the cyclopropane moiety and phenyl substituents could enhance receptor selectivity and potency. For example, substituents at specific positions on the phenyl ring were found to increase binding affinity significantly.

Properties

Molecular Formula

C10H10F3NO

Molecular Weight

217.19 g/mol

IUPAC Name

(1R,2S)-2-[3-(trifluoromethoxy)phenyl]cyclopropan-1-amine

InChI

InChI=1S/C10H10F3NO/c11-10(12,13)15-7-3-1-2-6(4-7)8-5-9(8)14/h1-4,8-9H,5,14H2/t8-,9+/m0/s1

InChI Key

RHBOQYYBPJRJGL-DTWKUNHWSA-N

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CC(=CC=C2)OC(F)(F)F

Canonical SMILES

C1C(C1N)C2=CC(=CC=C2)OC(F)(F)F

Origin of Product

United States

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